

RAF709: A Comprehensive Biochemical Profile

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Compound of Interest

Compound Name: RAF709

Cat. No.: B15614118

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RAF709 is a potent and highly selective, next-generation RAF kinase inhibitor demonstrating significant promise in the targeted therapy of cancers driven by mutations in the RAS and BRAF genes. This technical guide provides an in-depth overview of the core biochemical properties of **RAF709**, including its mechanism of action, enzymatic and cellular potency, kinase selectivity, and its impact on the MAPK signaling pathway.

Mechanism of Action

RAF709 is a Type II, ATP-competitive inhibitor of RAF kinases.^[1] Unlike first-generation RAF inhibitors that primarily target the monomeric form of BRAF V600E, **RAF709** is distinguished by its equipotent inhibition of both RAF monomers and dimers.^{[2][3][4][5]} This characteristic is crucial for its efficacy in tumors with RAS mutations, where RAF proteins signal as dimers. By binding to the ATP pocket of the kinase domain, **RAF709** stabilizes an inactive conformation of the RAF protein, thereby preventing the phosphorylation of its downstream substrate, MEK.^{[2][6]} This leads to the suppression of the entire MAPK signaling cascade (RAS-RAF-MEK-ERK), which is a critical pathway for cell proliferation and survival.^{[1][6]} A key feature of **RAF709** is its minimal paradoxical activation of the MAPK pathway in wild-type BRAF cells, a common liability of earlier RAF inhibitors that can lead to secondary malignancies.^{[2][3][4][5][7]}

Quantitative Biochemical Data

The following tables summarize the key quantitative data characterizing the biochemical and cellular activity of **RAF709**.

Table 1: In Vitro Kinase Inhibitory Potency

Target	IC50 (nM)
BRAF	0.4[7][8]
CRAF	0.4[7], 0.5[8]
BRAF V600E	0.3 - 1.5[7]

Table 2: Cellular Activity

Cell Line	Parameter	EC50 (μM)
Calu-6 (KRAS mutant)	pMEK Inhibition	0.02[7][8]
Calu-6 (KRAS mutant)	pERK Inhibition	0.1[7][8]
Calu-6 (KRAS mutant)	Proliferation Inhibition	0.95[7][8]
HCT116	BRAF-CRAF Dimer Stabilization	0.8[7][8]

Table 3: Kinase Selectivity Profile

Data from a KinomeScan panel of 456 kinases at a 1 μM concentration of **RAF709**.^[7]

Kinase	% On-Target Binding
BRAF	>99% ^[7]
BRAF V600E	>99% ^[7]
CRAF	>99% ^[7]
DDR1	>99% ^[7]
PDGFRb	96% ^[7]
FRK	92% ^[7]
DDR2	86% ^[7]

Experimental Protocols

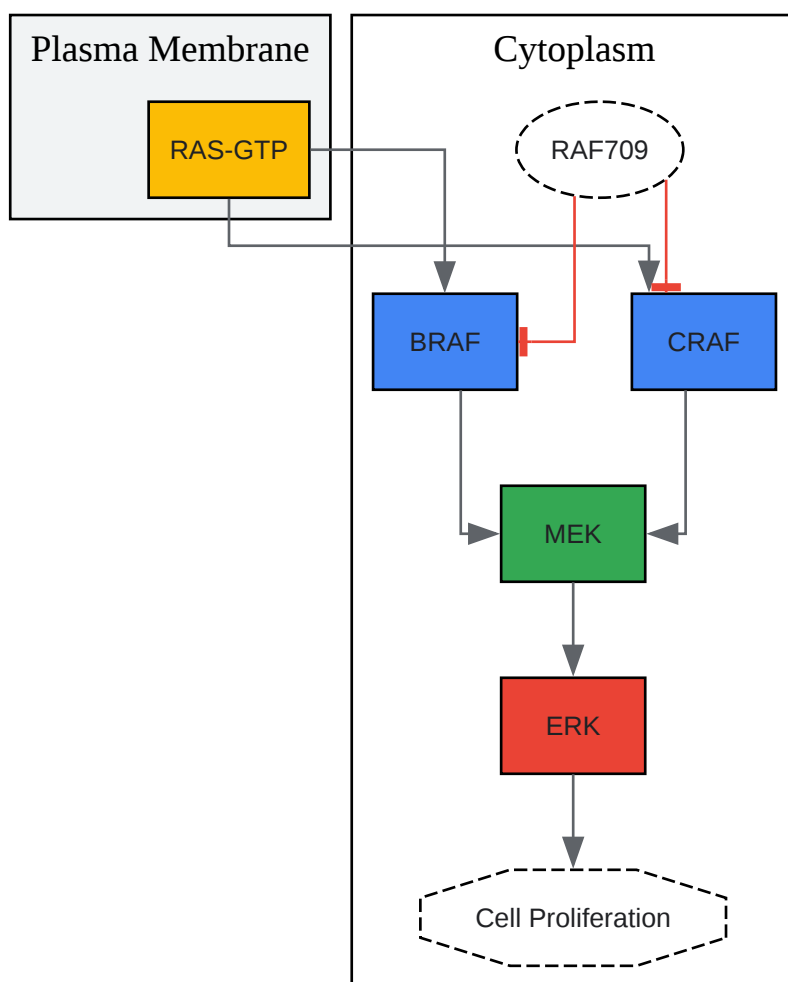
CRAF Kinase Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of **RAF709** against the CRAF kinase.^[7]

- Reaction Components:
 - Enzyme: 10 pM CRAF Y340E/Y341E (a constitutively active mutant).
 - Substrate: 10 nM kinase-dead MEK1 (K97R mutation).
 - ATP: 3 μ M.
 - Reaction Buffer: 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.05% BSA, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
 - Test Compound: **RAF709** at varying concentrations.
- Procedure:
 - The reaction is carried out in a 10 μ L volume in a white 384-shallow-well plate.
 - Components are incubated at room temperature for 40 minutes.
 - The reaction is terminated by the addition of 5 μ L of a quench solution containing 50 mM Tris pH 7.5 and 50 mM EDTA.
- Data Analysis:
 - The amount of phosphorylated MEK1 is quantified, and IC₅₀ values are calculated from the dose-response curve of **RAF709**.

Visualizations

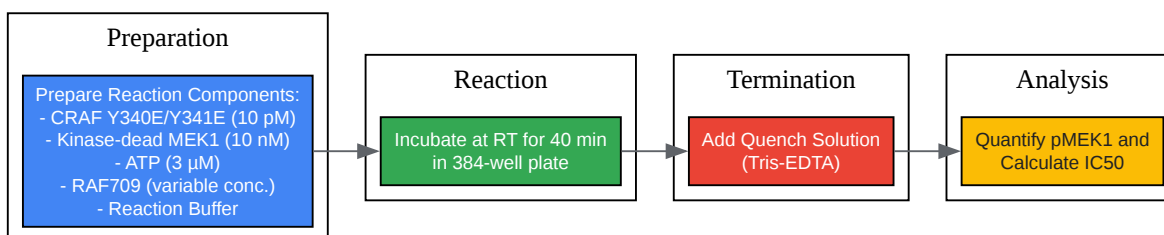
Signaling Pathway



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Caption: **RAF709** inhibits the MAPK signaling pathway by targeting BRAF and CRAF.

Experimental Workflow



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Caption: Workflow for the in vitro CRAF kinase inhibition assay.

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References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Antitumor Properties of RAF709, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor Properties of RAF709, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutan... [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
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